Cas no 501945-71-7 (2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its benzo[b]thiophene backbone enhances reactivity and stability, making it a valuable intermediate in pharmaceutical and materials chemistry. The tetramethyl dioxaborolane group ensures efficient transmetalation, while the aromatic system facilitates conjugation in organic synthesis. This compound exhibits excellent shelf stability and compatibility with diverse reaction conditions, enabling precise functionalization of complex molecules. Its consistent performance and well-defined structure make it a reliable choice for constructing heterocyclic frameworks in drug discovery and advanced material development.
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
501945-71-7 structure
商品名:2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:501945-71-7
MF:C14H17BO2S
メガワット:260.1596
MDL:MFCD05664405
CID:841410
PubChem ID:2795455

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Benzo[b]thiophen-5-yl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(1-benzothien-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-benzo[b]thiophen-5-yl-4,4,5,5-tetramethyl-[3.2.1]dioxaborolane
    • YFTHTJAPODJVSL-UHFFFAOYSA-N
    • SBB102273
    • RP00115
    • AB22371
    • AK129425
    • Y9245
    • BENZOTHIOPHENE-5-BORONIC ACID PINACOL ESTER
    • 1-benzothiophen-5-yl-4,4,5,5tetramethyl-1,3,2-dioxaborolane
    • 2-benzo[b]thiophen-5-yl-4,
    • 2-(1-BENZOTHIOPHEN-5-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE,95%
    • 501945-71-7
    • Z1972712516
    • 2-(benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2-benzo[b]thien-5-yl-4,4,5,5-tetramethyl-
    • DS-6187
    • EN300-197953
    • DTXSID90383677
    • SCHEMBL451893
    • AKOS016014234
    • MFCD05664405
    • BVA94571
    • 2-(1-BENZOTHIOPHEN-5-YL)-4
    • J-000006
    • CS-0041352
    • 2-(1-benzothiophen-5-yl)-4,4,5,5-tetra-methyl-1,3,2-dioxaborolane
    • F19711
    • 1-benzothiophen-5-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Benzo[b]thiophene-5-boronic Acid Pinacol Ester
    • J-506210
    • SY101392
    • 2-DIOXABOROLANE
    • MDL: MFCD05664405
    • インチ: 1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-5-6-12-10(9-11)7-8-18-12/h5-9H,1-4H3
    • InChIKey: YFTHTJAPODJVSL-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C2=C1C([H])=C([H])C(B1OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O1)=C2[H]

計算された属性

  • せいみつぶんしりょう: 260.10400
  • どういたいしつりょう: 260.1042311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.7

じっけんとくせい

  • 密度みつど: 1.13
  • ゆうかいてん: 118 °C
  • ふってん: 377.7°C at 760 mmHg
  • フラッシュポイント: 182.2°C
  • 屈折率: 1.57
  • PSA: 46.70000
  • LogP: 3.20050

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB224462-1 g
2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; .
501945-71-7 95%
1g
€213.00 2023-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111992-250mg
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
501945-71-7 95%
250mg
¥177.00 2024-05-11
Chemenu
CM109691-10g
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
501945-71-7 95%+
10g
$701 2024-07-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10520-10G
2-(benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
501945-71-7 95%
10g
¥ 5,530.00 2023-04-13
abcr
AB224462-5 g
2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; .
501945-71-7 95%
5g
€585.50 2023-04-27
TRC
B677475-500mg
2-(1-Benzothiophen-5-Yl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
501945-71-7
500mg
$ 340.00 2022-06-06
eNovation Chemicals LLC
D752327-25g
2-(1-BENZOTHIOPHEN-5-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
501945-71-7 95+%
25g
$1540 2023-09-04
Alichem
A169004048-10g
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
501945-71-7 95%
10g
$935.00 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD60744-1g
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
501945-71-7 97%
1g
¥335.0 2024-04-18
abcr
AB224462-1g
Benzothiophene-5-boronic acid pinacol ester, 95%; .
501945-71-7 95%
1g
€208.50 2025-02-20

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 501945-71-7)

2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 501945-71-7, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of a benzo[b]thiophen-5-yl moiety in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

The structure of 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a tetramethyl-substituted dioxaborolane core, which enhances its stability and reactivity. The dioxaborolane group is a crucial component for boronate ester formation, providing a highly reactive site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, enabling the synthesis of intricate molecular architectures that are often found in pharmaceuticals and agrochemicals.

In recent years, there has been a surge in research focused on the development of novel boronate esters for therapeutic applications. The benzo[b]thiophen-5-yl substituent not only contributes to the compound's solubility and bioavailability but also influences its interaction with biological targets. This has led to its exploration as a key intermediate in the synthesis of potential drug candidates targeting various diseases.

One of the most compelling aspects of 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role in the development of small-molecule inhibitors. Researchers have leveraged its reactivity to create derivatives that exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other therapeutic targets by facilitating the introduction of aryl groups through cross-coupling reactions.

The compound's stability under various reaction conditions makes it an attractive choice for industrial applications as well. Its ability to undergo multiple transformations without degradation allows for efficient synthetic routes that minimize waste and improve yield. This aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane's reactivity. Molecular modeling studies have revealed insights into how the benzo[b]thiophen-5-yl group influences electronic distributions and steric interactions within the molecule. These insights are being used to design more effective synthetic strategies and to predict the behavior of derivatives under different conditions.

The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for drug discovery. Boron-containing compounds have a history of success in medicinal chemistry, with several FDA-approved drugs featuring boron atoms. The ability to functionalize 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows chemists to explore diverse structural motifs and optimize properties such as potency and selectivity.

In conclusion, 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1... represents a significant advancement in organoboron chemistry with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it indispensable for synthetic chemists aiming to develop novel therapeutics and functional materials.

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(CAS:501945-71-7)2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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清らかである:99%/99%
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